molecular formula C23H24N2O4 B193037 Desmethylcarvedilol CAS No. 72956-44-6

Desmethylcarvedilol

カタログ番号: B193037
CAS番号: 72956-44-6
分子量: 392.4 g/mol
InChIキー: XAUKPPPYYOKVQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Desmethylcarvedilol is a significant pharmacologically active metabolite of the non-selective beta-adrenergic blocker carvedilol . It is formed in the body through the demethylation of the parent drug, a primary metabolic pathway mediated by the cytochrome P450 enzyme CYP2C9 . As a reference standard, this compound is indispensable for conducting detailed pharmacokinetic and metabolism studies . Researchers utilize O-Desmethylcarvedilol to understand the complex stereoselective disposition of carvedilol, to characterize the profile of its active metabolites, and to investigate potential drug-drug interactions, particularly in populations with comorbidities such as Type-2 Diabetes . Furthermore, it serves a critical role in the quality control and assurance processes during the commercial production of carvedilol and its related formulations . It is also a vital component in the development and validation of robust analytical methods, such as LC-MS/MS and HPLC assays, for the precise quantification of carvedilol and its metabolites in biological matrices, which is essential for bioequivalence and toxicology studies . The use of this well-characterized impurity is fundamental in supporting regulatory filings, including Abbreviated New Drug Applications (ANDAs), by ensuring the safety and consistency of the final drug product .

特性

IUPAC Name

2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUKPPPYYOKVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993727
Record name 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72956-44-6
Record name Desmethylcarvedilol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLCARVEDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Reaction Conditions and Optimization

Boron tribromide (BBr₃) is the most widely employed reagent for the demethylation of carvedilol to O-desmethylcarvedilol. The reaction typically proceeds in dichloromethane (DCM) at low temperatures (0–5°C) to mitigate side reactions. Key parameters include:

  • Stoichiometry : 2–3 equivalents of BBr₃ relative to carvedilol.

  • Solvent : Anhydrous DCM ensures optimal solubility and reactivity.

  • Reaction Time : 8–12 hours, with progress monitored via HPLC or TLC.

Example Procedure :
A solution of carvedilol (1.5 mmol) in DCM (5 mL) is treated with BBr₃ (3.0 mmol) at 0°C under nitrogen. After stirring for 12 hours, the mixture is quenched with saturated NaHCO₃, extracted, and purified to yield O-desmethylcarvedilol (84% yield).

Mechanistic Insights

The demethylation follows an Sₙ2 mechanism:

  • Coordination : BBr₃ coordinates with the methoxy oxygen, forming a positively charged oxonium intermediate.

  • Nucleophilic Attack : Bromide ion (Br⁻) attacks the methyl carbon, cleaving the C–O bond.

  • Hydrolysis : The intermediate is hydrolyzed to yield the phenolic product.

Purity and Side Reactions

Crude yields exceed 80%, with purity >98% after recrystallization in ethyl acetate. Side reactions, such as over-bromination, are minimized by strict temperature control.

Alternative Demethylation Agents

Aluminum Chloride (AlCl₃)

AlCl₃ offers a less moisture-sensitive alternative. Reactions in acetonitrile at 80–85°C for 8–12 hours achieve comparable yields (~75%). However, AlCl₃ requires rigorous anhydrous conditions and is less selective than BBr₃.

Acidic Lithium Bromide (LiBr/HCl)

A scalable method involves LiBr in concentrated HCl (1.5 M) at 110°C for 2 hours. This approach, initially developed for lignin-derived aromatics, achieves 96% yield for S-type substrates (e.g., 4-propylsyringol) but is less efficient for G-type analogs like carvedilol (72% yield).

Key Advantages :

  • Cost-Effectiveness : LiBr is cheaper and recyclable.

  • Scalability : Suitable for industrial production due to mild conditions.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Patents describe carvedilol synthesis using palladium on carbon (Pd/C) for methoxy group removal. Adapting this for O-desmethylcarvedilol requires optimizing hydrogen pressure (1–3 atm) and temperature (50–70°C) to prevent over-reduction.

Solvent and Base Selection

Industrial methods prioritize solvents like monoglyme for high boiling points and compatibility with organic bases (e.g., N,N-diisopropylethylamine). These conditions reduce bis-impurity formation to <0.7%.

Data Tables: Comparative Analysis of Demethylation Methods

Method Reagent Conditions Yield Purity Scalability
BBr₃ DemethylationBBr₃ (2 eq)0°C, DCM, 12 h84%>98%Lab-scale
LiBr/HClLiBr/HCl110°C, 2 h72–96%>95%Industrial
AlCl₃ DemethylationAlCl₃ (3 eq)80°C, MeCN, 10 h75%90%Limited

化学反応の分析

反応の種類: デスメチルカルベジロールは、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、デスメチルカルベジロールの酸化は、ヒドロキシ代謝産物を生成する可能性があり、置換反応は、さまざまな官能基を分子に導入する可能性があります .

4. 科学研究における用途

デスメチルカルベジロールは、以下を含むいくつかの科学研究における用途があります。

科学的研究の応用

Pharmacological Applications

O-Desmethylcarvedilol exhibits pharmacological properties similar to its parent compound, carvedilol. Its mechanism of action involves:

  • Beta-Adrenergic Receptor Blockade : It inhibits beta-adrenergic receptors, leading to reduced heart rate and myocardial contractility.
  • Alpha1-Adrenergic Receptor Blockade : This results in vasodilation and decreased peripheral vascular resistance, contributing to its effectiveness in managing cardiovascular conditions.

Case Study: Pharmacokinetics and Pharmacodynamics

A study involving population pharmacokinetic-pharmacodynamic modeling highlighted the influence of genetic polymorphisms on the metabolism of carvedilol and its metabolites, including O-desmethylcarvedilol. The research demonstrated how variations in the CYP2D6 enzyme affected drug clearance and therapeutic outcomes, emphasizing the importance of individualized treatment approaches in clinical settings .

Analytical Chemistry

O-Desmethylcarvedilol serves as a reference standard in analytical chemistry for studying the metabolic pathways of carvedilol. Its use allows researchers to:

  • Track Metabolism : Investigate the metabolic fate of carvedilol in biological systems.
  • Assess Drug Interactions : Evaluate how O-desmethylcarvedilol interacts with various cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which play crucial roles in its biotransformation.

Data Table 1: Pharmacokinetic Parameters

ParameterValue
Clearance (CL/F)32.8% decrease in intermediate metabolizers
Area Under Curve (AUC)Higher in IM group compared to EM group
Volume of DistributionVaries based on CYP phenotype

Drug Development and Industrial Applications

In pharmaceutical development, O-desmethylcarvedilol is utilized for:

  • Formulation Development : It aids in creating new drug formulations that enhance therapeutic efficacy.
  • Drug Repurposing Studies : Recent research has explored the potential of carvedilol and its metabolites, including O-desmethylcarvedilol, as candidates for repurposing against SARS-CoV-2 due to their antiviral properties .

Biological Research

O-Desmethylcarvedilol is also studied for its effects on cellular signaling pathways. Researchers are investigating:

  • Cellular Mechanisms : Understanding how this compound modulates biological processes at the cellular level.
  • Therapeutic Potential : Evaluating its role in treating various cardiovascular diseases and other conditions influenced by adrenergic signaling.

Case Study: Interaction with SARS-CoV-2

A recent study employed computational molecular docking to analyze the binding affinity of O-desmethylcarvedilol with the SARS-CoV-2 virus's RNA-dependent RNA polymerase (RdRp). The findings indicated a favorable binding affinity, suggesting potential therapeutic implications during viral infections .

作用機序

デスメチルカルベジロールは、その親化合物であるカルベジロールと同様に、βアドレナリン受容体と相互作用することでその効果を発揮します。これは、これらの受容体に対するカテコールアミン(アドレナリンなど)の作用を阻害し、心拍数と血圧を低下させます。 分子標的は、β1およびβ2アドレナリン受容体であり、関与する経路には、サイクリックAMP産生の阻害とそれに続く心筋細胞へのカルシウム流入の減少が含まれます .

類似化合物:

独自性: デスメチルカルベジロールは、その特定の代謝経路と、カルベジロールと同様の薬理活性の保持により、ユニークです。 その独特の化学構造により、βアドレナリン受容体と特異的に相互作用することができ、カルベジロールの代謝と薬力学を研究するための貴重な化合物となっています .

類似化合物との比較

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Key compounds for comparison include carvedilol metabolites, synthetic derivatives, and process-related impurities.

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Pharmacological Role Key Findings
O-Desmethylcarvedilol C23H24N2O4 392.45 Active metabolite of carvedilol Detected in human plasma; enantiomers exhibit distinct pharmacokinetics .
4'-Hydroxyphenyl Carvedilol C24H26N2O5 422.48 Metabolite (OHC) Less potent β-blocking activity compared to carvedilol; contributes to oxidative metabolism .
5'-Hydroxyphenyl Carvedilol C24H26N2O5 422.48 Metabolite Similar metabolic pathway to OHC; limited data on activity .
N,O-Bis-carvedilol C48H52N4O8 813.95 Process-related impurity No therapeutic activity; monitored for safety in pharmaceutical formulations .
Carvedilol Related Compound C C30H31N3O5 537.59 Synthetic impurity Structurally modified with benzyl groups; no known pharmacological role .
Synthetic Carbazole Derivative C23H18Br2N2O3 518.22 α-Glucosidase inhibitor IC50 = 4.27 µM; demonstrates carbazole’s versatility in drug design .

Pharmacokinetic and Pharmacodynamic Differences

  • Enantiomer-Specific Metabolism : (R)-(+)-DMC shows slower clearance than (S)-(−)-DMC in humans, suggesting stereoselective metabolism .
  • Impurity vs. Metabolite : Process-related impurities like N,O-Bis-carvedilol lack therapeutic activity and are strictly controlled to ≤0.1% in formulations per ICH guidelines .

Clinical and Preclinical Insights

  • Cardioprotection: DMC’s role in carvedilol’s cardioprotective effects remains unclear.
  • A synthetic carbazole analogue showed potent α-glucosidase inhibition, highlighting structural adaptability for new targets .

Tables and Figures

  • Figure 1: Structural comparison of carvedilol and O-desmethylcarvedilol (generated using data from ).
  • Table 1: Summarizes molecular and pharmacological data from .

生物活性

O-Desmethylcarvedilol (ODMC) is a significant metabolite of carvedilol, a non-selective beta-blocker and alpha-1 blocker widely used in treating cardiovascular diseases. Understanding the biological activity of ODMC is critical for evaluating its therapeutic potential and pharmacological profile. This article explores the biological activity of ODMC, including its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and clinical implications.

ODMC exhibits several biological activities primarily through its interaction with adrenergic receptors. As a beta-adrenergic antagonist, it modulates cardiovascular responses by:

  • Beta-Adrenergic Receptor Antagonism : ODMC binds to beta-adrenergic receptors, leading to decreased heart rate and contractility, which is beneficial in managing hypertension and heart failure.
  • Antioxidant Properties : Similar to carvedilol, ODMC may possess antioxidant effects, reducing oxidative stress in cardiac tissues. This property is crucial for protecting against ischemia-reperfusion injury and other oxidative damage.
  • Influence on Signaling Pathways : ODMC can modulate various signaling pathways associated with cardiovascular health, potentially influencing vascular resistance and heart function.

Pharmacokinetics

The pharmacokinetic profile of ODMC has been studied extensively. Key findings include:

  • Metabolism : ODMC is primarily formed through the metabolism of carvedilol via cytochrome P450 enzymes, particularly CYP2D6. Genetic polymorphisms in CYP2D6 can affect the plasma concentrations of ODMC and consequently its therapeutic efficacy .
  • Bioavailability : Studies indicate that the bioavailability of ODMC may vary significantly among individuals due to genetic factors impacting metabolism .

Table 1: Pharmacokinetic Parameters of O-Desmethylcarvedilol

ParameterValue
Half-Life7–10 hours
Peak Plasma Concentration (Cmax)Varies by individual metabolism
Area Under Curve (AUC)Increased in intermediate metabolizers compared to extensive metabolizers

Structure-Activity Relationships (SAR)

Understanding the SAR of ODMC helps elucidate how structural modifications influence its biological activity:

  • Structural Modifications : The presence of specific functional groups in ODMC enhances its binding affinity at beta-adrenergic receptors compared to carvedilol. Research indicates that modifications can lead to improved therapeutic effects, such as longer duration of action or reduced side effects .

Table 2: Comparison of Carvedilol and O-Desmethylcarvedilol

CompoundBeta-AntagonismAntioxidant ActivityHalf-Life
CarvedilolStrongYes6–8 hours
O-DesmethylcarvedilolModerateYes7–10 hours

Case Studies and Research Findings

Recent studies have highlighted the potential applications of ODMC in various therapeutic areas:

  • Cardiovascular Health :
    • A study demonstrated that patients with different CYP2D6 genotypes showed varying responses to carvedilol and its metabolites, including ODMC. Intermediate metabolizers exhibited higher AUC for ODMC, indicating a need for dosage adjustments based on genetic testing .
  • COVID-19 Treatment :
    • In silico studies have suggested that ODMC may interact with viral proteins associated with SARS-CoV-2, showing promising binding affinities that could inform future therapeutic strategies against COVID-19 .
  • Oxidative Stress Reduction :
    • Research has indicated that both carvedilol and ODMC can mitigate oxidative stress in cardiac tissues through their antioxidant properties, potentially improving outcomes in patients with heart failure.

Q & A

Q. How can researchers ensure reproducibility in O-Desmethylcarvedilol studies amid variability in metabolite profiling?

  • Methodological Answer : Adopt METLIN or HMDB databases for standardized metabolite annotation. Publish raw mass spectrometry files (mzML format) in public repositories (e.g., MetaboLights). Document LC-MS parameters (column type, gradient program) using ISA-Tab metadata standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylcarvedilol
Reactant of Route 2
Reactant of Route 2
Desmethylcarvedilol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。